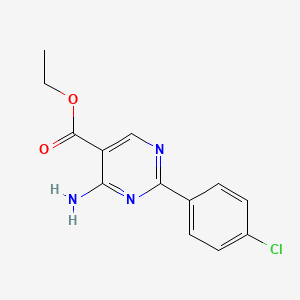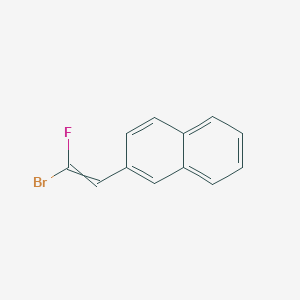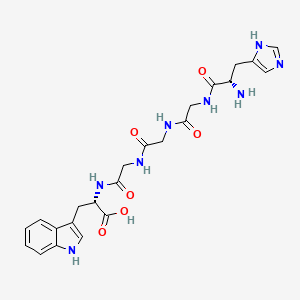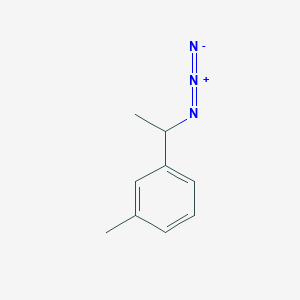![molecular formula C26H30NO2P B14218556 N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide CAS No. 828942-77-4](/img/structure/B14218556.png)
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a phosphinic amide group, which is known for its stability and reactivity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide typically involves the reaction of 2-methoxyphenyl hept-2-en-1-ylamine with diphenylphosphinic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinic amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction may produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The phosphinic amide group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its activity and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
- N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecan/tetradecanamido-N,N-dimethylpropan-1-aminium Bromide
Uniqueness
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide is unique due to its specific combination of a phosphinic amide group with a methoxyphenyl and hept-2-en-1-yl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
828942-77-4 |
|---|---|
Molekularformel |
C26H30NO2P |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-diphenylphosphoryl-1-(2-methoxyphenyl)hept-2-en-1-amine |
InChI |
InChI=1S/C26H30NO2P/c1-3-4-5-12-20-25(24-19-13-14-21-26(24)29-2)27-30(28,22-15-8-6-9-16-22)23-17-10-7-11-18-23/h6-21,25H,3-5H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
XBPZDGMKUBBJOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC(C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
